3-[4-Methoxy-3-(3-phenylpropoxy)phenyl]propanoic acid
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Overview
Description
3-[4-Methoxy-3-(3-phenylpropoxy)phenyl]propanoic acid is an organic compound with the molecular formula C19H22O4 It is a derivative of propanoic acid and features a complex aromatic structure with methoxy and phenylpropoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-Methoxy-3-(3-phenylpropoxy)phenyl]propanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, which are then subjected to further reactions to form the final product. For instance, the synthesis may begin with the alkylation of 4-methoxyphenol with 3-phenylpropyl bromide to form 4-methoxy-3-(3-phenylpropoxy)phenol. This intermediate is then reacted with propanoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[4-Methoxy-3-(3-phenylpropoxy)phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aromatic rings can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly used.
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid and 3-phenylpropanoic acid.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of nitro or bromo derivatives of the aromatic rings.
Scientific Research Applications
3-[4-Methoxy-3-(3-phenylpropoxy)phenyl]propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-[4-Methoxy-3-(3-phenylpropoxy)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the production of prostaglandins by targeting cyclooxygenase enzymes, leading to anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)propanoic acid: A simpler analog with similar structural features but lacking the phenylpropoxy group.
3-(4-Hydroxy-3-methoxyphenyl)propanoic acid: Contains a hydroxyl group instead of the phenylpropoxy group, leading to different chemical properties.
Uniqueness
3-[4-Methoxy-3-(3-phenylpropoxy)phenyl]propanoic acid is unique due to its combination of methoxy and phenylpropoxy substituents, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-[4-methoxy-3-(3-phenylpropoxy)phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c1-22-17-11-9-16(10-12-19(20)21)14-18(17)23-13-5-8-15-6-3-2-4-7-15/h2-4,6-7,9,11,14H,5,8,10,12-13H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKOCBBZVRFCDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)O)OCCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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